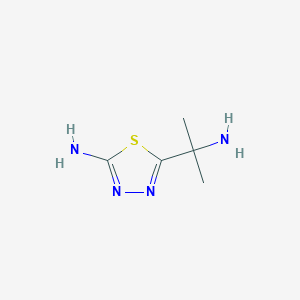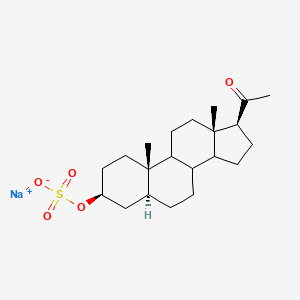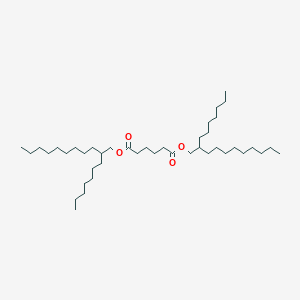
Vinorelbine N'b-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vinorelbine N’b-Oxide is a derivative of vinorelbine, a semi-synthetic vinca alkaloid. Vinorelbine itself is widely used as an antineoplastic agent, particularly in the treatment of non-small cell lung cancer and breast cancer . Vinorelbine N’b-Oxide is one of the metabolites of vinorelbine, formed through the oxidation process .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of vinorelbine N’b-Oxide typically involves the oxidation of vinorelbine. This can be achieved using various oxidizing agents under controlled conditions. One common method involves the use of hydrogen peroxide in the presence of a catalyst to facilitate the oxidation process .
Industrial Production Methods: Industrial production of vinorelbine N’b-Oxide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: Vinorelbine N’b-Oxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other metabolites.
Reduction: Reduction reactions can revert it back to vinorelbine.
Substitution: Various substitution reactions can occur, particularly at the nitrogen and oxygen sites.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation: Further oxidized metabolites.
Reduction: Vinorelbine.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Vinorelbine N’b-Oxide has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its role in cellular processes and metabolism.
Medicine: Explored for its potential antineoplastic activity and as a biomarker for vinorelbine metabolism.
Industry: Utilized in the development of advanced drug delivery systems, including nanoparticle-based formulations
Wirkmechanismus
Vinorelbine N’b-Oxide exerts its effects primarily by binding to tubulin, a protein essential for microtubule formation. This binding inhibits microtubule assembly, thereby arresting cell division at the metaphase stage. This mechanism is similar to that of vinorelbine, but the specific interactions and efficacy can vary due to the presence of the N’b-Oxide group .
Vergleich Mit ähnlichen Verbindungen
Vinorelbine N’b-Oxide is unique among vinca alkaloids due to its specific oxidation state. Similar compounds include:
Vinorelbine: The parent compound, widely used in cancer treatment.
Vinblastine: Another vinca alkaloid with a similar mechanism of action but different clinical applications.
Vincristine: Known for its use in treating leukemia and other cancers.
Vindesine: A derivative with modifications that alter its pharmacological properties
Eigenschaften
CAS-Nummer |
74075-34-6 |
|---|---|
Molekularformel |
C₄₅H₅₄N₄O₉ |
Molekulargewicht |
794.93 |
Synonyme |
(2β,3β,4β,5α,12R,19α)-4-(acetyloxy)-6,7-didehydro-15-[(2R,6R,8S)-4-ethyl-1,3,6,7,8,9-hexahydro-8-(methoxycarbonyl)-2-oxido-2,6-methano-2H-azecino[4,3-b]indol-8-yl]-3-hydroxy-16-methoxy-1-methyl-Aspidospermidine-3-carboxylic Acid Methyl Ester,_x000B_3’,4’-D |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1145990.png)




![S-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione](/img/structure/B1146002.png)
![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S)-15-[3-[tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B1146004.png)

![N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-bis(2-methylpropyl)methanimidamide](/img/structure/B1146010.png)
